N-(3-bromophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-bromophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN4O2S/c1-2-27-21(29)20-19(17(12-24-20)14-7-4-3-5-8-14)26-22(27)30-13-18(28)25-16-10-6-9-15(23)11-16/h3-12,24H,2,13H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIBGVHYKVCTAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-bromophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, particularly its anticancer properties.
Chemical Structure and Properties
The compound features several key structural components:
- Bromophenyl Group : Enhances lipophilicity and potential interaction with biological targets.
- Thioacetamide Moiety : Contributes to the compound's reactivity and biological activity.
- Pyrrolo[3,2-d]pyrimidin Core : A fused ring system known for various pharmacological effects.
The molecular formula is with a molecular weight of approximately 500.43 g/mol.
Synthesis
The synthesis typically involves multi-step organic reactions, starting with the preparation of the pyrrolo[3,2-d]pyrimidin core followed by the introduction of the bromophenyl group and thioacetamide linkage. Common reagents include brominating agents and thiolating agents, with solvents like dichloromethane or dimethylformamide used in the process .
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways.
- Induction of Apoptosis : It has been shown to trigger apoptotic pathways in cancer cells, leading to cell death.
- Modulation of Gene Expression : By interacting with transcription factors, it can alter gene expression profiles associated with cancer progression .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- In Vitro Studies : The compound demonstrated significant antiproliferative effects against various cancer cell lines such as HepG2 (liver cancer) and PC-3 (prostate cancer). The IC50 values ranged from 4.296 µM to 7.472 µM for these cell lines .
Mechanisms of Anticancer Activity
The mechanisms through which this compound exhibits anticancer activity include:
- PI3K Pathway Inhibition : This pathway is crucial for cell growth and survival; inhibition can lead to reduced proliferation of cancer cells.
- Apoptosis Induction : The compound promotes apoptosis in cancer cells through intrinsic pathways .
Other Biological Activities
Beyond anticancer properties, compounds similar to N-(3-bromophenyl)-2-(...) have shown a range of biological activities including:
- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial effects against various pathogens.
- Anti-inflammatory Effects : Compounds in this class have been noted for their ability to inhibit cyclooxygenase enzymes (COX-II), which are involved in inflammatory processes .
Case Studies
In one notable study focusing on fused thiophene derivatives, it was found that modifications in the substituent groups significantly impacted cytotoxicity and selectivity against cancer cell lines. This highlights the importance of structural optimization in enhancing biological activity .
Scientific Research Applications
The compound N-(3-bromophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic molecule with significant potential in various scientific and medicinal applications. Its unique structural features, including a bromophenyl group and a thioacetamide moiety, suggest diverse biological activities, particularly in the realm of medicinal chemistry. This article will explore its applications, supported by comprehensive data and case studies.
Structural Features
The compound features:
- Bromophenyl Group : Enhances lipophilicity and potential interactions with biological targets.
- Thioacetamide Moiety : May facilitate binding interactions with enzymes or receptors.
- Pyrrolo[3,2-d]pyrimidin Core : Known for its role in various biological activities, particularly in cancer therapeutics.
Anticancer Activity
Preliminary studies indicate that compounds similar to this compound exhibit significant anticancer properties. Research has shown that these compounds can inhibit cancer cell proliferation and induce apoptosis across various cancer cell lines. The presence of both thioacetamide and pyrimidine functionalities suggests potential interactions with biological targets involved in cancer pathways.
Enzyme Inhibition
The thioacetamide functionality may also contribute to enzyme inhibition mechanisms. Compounds with similar structures have been explored for their ability to inhibit key enzymes involved in metabolic pathways associated with cancer progression. This inhibition could lead to reduced tumor growth and improved therapeutic outcomes.
Drug Development
Due to its unique structure, this compound is a promising candidate for further research in drug development. Its selectivity and potency against specific biological targets make it an attractive option for creating novel therapeutic agents.
Case Study 1: Antitumor Activity Assessment
In a study examining the antitumor activity of similar compounds, researchers found that derivatives of pyrrolo[3,2-d]pyrimidine showed promising results in inhibiting the growth of various cancer cell lines. The study highlighted the importance of substituent groups like bromophenyl in enhancing the efficacy of these compounds against cancer cells.
Case Study 2: Enzyme Interaction Studies
Another study focused on the interaction of thioacetamide-containing compounds with specific enzymes involved in metabolic pathways related to cancer. The results indicated that these compounds could effectively inhibit enzyme activity, leading to decreased levels of metabolites associated with tumor growth.
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Bromine (in the target compound) offers a balance of steric bulk and moderate electronegativity compared to chlorine in the dichlorophenyl analogue. This may influence binding affinity in biological targets .
- Alkyl Chain Impact : The ethyl group in the target compound vs. butyl in the dichlorophenyl analogue affects molecular flexibility and hydrophobic interactions .
Physicochemical and Spectroscopic Properties
NMR Profiling
NMR analysis (as in ) reveals that structural modifications alter chemical shifts in specific regions:
- Region A (positions 39–44) : The 3-bromophenyl group in the target compound causes downfield shifts compared to dichlorophenyl or methoxy-substituted analogues due to bromine’s inductive effects .
- Region B (positions 29–36) : The ethyl substituent induces minimal changes, suggesting a conserved core environment .
Solubility and Stability
- Hydrogen Bonding : The acetamide moiety facilitates hydrogen bonding, as seen in crystal structures of related compounds (e.g., interactions with morpholine in ).
Q & A
Q. What are the critical steps for synthesizing N-(3-bromophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide?
The synthesis involves:
- Step 1 : Construction of the pyrrolo[3,2-d]pyrimidinone core via cyclization of substituted pyrimidine intermediates under controlled pH and temperature (typically 80–100°C in polar aprotic solvents like DMF) .
- Step 2 : Introduction of the thioacetamide moiety via nucleophilic substitution or thiol-alkylation reactions. Reaction conditions (e.g., anhydrous environment, base catalysis) are critical to avoid oxidation of the thiol group .
- Step 3 : Functionalization of the 3-bromophenyl group using coupling reactions (e.g., Buchwald-Hartwig amination) .
Methodological Tip : Monitor reaction progress using TLC and purify intermediates via flash chromatography (silica gel, eluent: ethyl acetate/hexane gradients) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., distinguishing pyrrolo[3,2-d]pyrimidine protons at δ 6.5–8.5 ppm) and substituent integration (e.g., bromophenyl aromatic protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H] ~530–550 Da) and fragmentation patterns (e.g., loss of Br or acetamide groups) .
- FT-IR : Confirm key functional groups (e.g., C=O stretch at ~1680–1720 cm, S-C=O at ~1250 cm) .
Q. How do functional groups (e.g., bromophenyl, thioacetamide) influence reactivity?
- Bromophenyl : Participates in cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization. The bromine atom also enhances lipophilicity, impacting solubility .
- Thioacetamide : Acts as a hydrogen-bond acceptor, influencing binding to biological targets (e.g., kinases). The sulfur atom may undergo oxidation; stabilize with antioxidants (e.g., BHT) during storage .
Advanced Research Questions
Q. How to resolve conflicting data between NMR and X-ray crystallography during structure elucidation?
- Scenario : Discrepancies in proton assignments (e.g., overlapping signals in NMR vs. crystallographic positions).
- Approach :
Q. How to design SAR studies for optimizing biological activity?
- Strategy :
- Variation of substituents : Replace the 3-bromophenyl group with electron-deficient (e.g., 3-CF) or electron-rich (e.g., 3-OCH) analogs to assess electronic effects on target binding .
- Core modifications : Substitute the pyrrolo[3,2-d]pyrimidine scaffold with thieno[3,2-d]pyrimidine to evaluate ring rigidity and π-stacking interactions .
- Activity assays : Use kinase inhibition assays (e.g., EGFR or Aurora kinases) with IC determination via fluorescence polarization .
Q. How to address low yield in the final coupling step (e.g., 3-bromophenyl attachment)?
- Troubleshooting :
Q. What computational methods predict binding modes with biological targets?
- Protocol :
- Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., PDB: 4URO). Focus on hydrogen bonds (e.g., acetamide NH to Glu738) and hydrophobic contacts (bromophenyl with Leu704) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) and free energy calculations (MM-PBSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
